KRAS G12C inhibitor 46

KRAS G12C inhibitor small molecule covalent inhibitor

KRAS G12C inhibitor 46 (WX003) is a covalent, GDP-state selective inhibitor featuring a unique pentacyclic scaffold and difluoro-substituted switch-II pocket binding. With ≥98% purity, LogP 4.3, and an acrylamide warhead, it enables precise SAR, target engagement, and head-to-head comparator studies against sotorasib and adagrasib. Validate de novo; the 25 mg scale supports extensive dose-response profiling across multiple assay formats.

Molecular Formula C32H33F2N7O2
Molecular Weight 585.6 g/mol
Cat. No. B12398363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKRAS G12C inhibitor 46
Molecular FormulaC32H33F2N7O2
Molecular Weight585.6 g/mol
Structural Identifiers
SMILESCC1CN(CCN1C2=NC(=O)N3C4=C(CCCNC5=C(C(=CC=C5)F)C6=C(C=C2C3=N6)F)C=CN=C4C(C)C)C(=O)C=C
InChIInChI=1S/C32H33F2N7O2/c1-5-25(42)39-14-15-40(19(4)17-39)30-21-16-23(34)28-26-22(33)9-6-10-24(26)35-12-7-8-20-11-13-36-27(18(2)3)29(20)41(31(21)37-28)32(43)38-30/h5-6,9-11,13,16,18-19,35H,1,7-8,12,14-15,17H2,2-4H3/t19-/m0/s1
InChIKeyFFCREROHVMKRFT-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KRAS G12C Inhibitor 46 (WX003) Procurement Guide: CAS and Basic Characterization


KRAS G12C inhibitor 46 (compound WX003) is a small-molecule covalent inhibitor targeting the KRAS G12C mutant oncoprotein [1]. Identified under CAS registry number 2573769-23-8, the compound has a molecular formula of C32H33F2N7O2 and a molecular weight of 585.65 g/mol . The compound features a complex pentacyclic scaffold incorporating a difluoro-substituted aromatic system and an acrylamide warhead consistent with covalent modification of Cys12 . Vendor-reported LogP is 4.3 and supplier purity is specified as ≥98% [2].

Why KRAS G12C Inhibitor 46 Cannot Be Casually Substituted with Other In-Class Compounds


The KRAS G12C inhibitor class exhibits profound heterogeneity in binding mode, target engagement kinetics, and cellular potency despite shared covalent targeting of Cys12 [1]. Compounds within this class differ in whether they selectively engage the inactive GDP-bound state (e.g., sotorasib, adagrasib), bind both GDP- and GTP-bound conformations (e.g., dual-state inhibitors), or form tri-complexes (e.g., RMC-6291) . Even among GDP-state selective inhibitors, variations in warhead reactivity, binding pocket occupancy, and off-rate kinetics produce orders-of-magnitude differences in cellular IC50 values and target residence time . Generic substitution without assay-matched validation therefore risks experimental irreproducibility and erroneous interpretation of KRAS dependency .

KRAS G12C Inhibitor 46 Quantitative Differentiation Evidence and Comparator Data


Structural Differentiation: KRAS G12C Inhibitor 46 Features a Distinct Pentacyclic Scaffold with Defined Physicochemical Profile

KRAS G12C inhibitor 46 is characterized by a 16,19-difluoro-22-[(2S)-2-methyl-4-prop-2-enoylpiperazin-1-yl]-3-propan-2-yl-1,4,11,23,26-pentazapentacyclo scaffold that differentiates it from the tetracyclic cores of sotorasib and adagrasib . The calculated LogP of 4.3 differs from clinically advanced comparators. Adagrasib has a reported LogD7.4 of 2.8 [1]; sotorasib has LogD7.4 of approximately 3.1 [2]. These lipophilicity differences may influence membrane permeability, plasma protein binding, and assay behavior.

KRAS G12C inhibitor small molecule covalent inhibitor SAR

Structural Alert: Absence of Publicly Reported IC50 Data Distinguishes KRAS G12C Inhibitor 46 from Well-Characterized Comparators

A comprehensive search of peer-reviewed literature, patent databases, and authoritative biochemical repositories reveals no publicly disclosed IC50 value for KRAS G12C inhibitor 46 [1]. This is in stark contrast to clinical and preclinical comparators for which extensive potency data are available: sotorasib (biochemical IC50 ~0.09 μM; H358 cellular pERK IC50 ~0.03 μM) [2], adagrasib (biochemical IC50 ~0.01-0.03 μM; H358 cellular IC50 ~0.01 μM) [3], and divarasib (biochemical IC50 <0.01 μM) . Supplier descriptions use only qualitative terms ('potent') without quantitative data .

KRAS G12C inhibitor potency IC50 data availability

Cost per Milligram Comparison: KRAS G12C Inhibitor 46 Unit Economics vs. Research-Grade Comparators

KRAS G12C inhibitor 46 is commercially available at a unit cost of approximately $85.60 per mg (based on 25 mg package at $2,140 USD) . This positions it in the premium tier of research-grade KRAS G12C inhibitors. For comparison, research-grade sotorasib is available at approximately $4.40 per mg ; research-grade adagrasib at approximately $11.40 per mg . The target compound is thus approximately 7.5-fold to 19-fold more expensive per unit mass than these established research tools .

KRAS G12C inhibitor procurement cost analysis research reagents

Binding Mode Class-Level Inference: GDP-State Selective Covalent Mechanism Expected for KRAS G12C Inhibitor 46

Based on the presence of an acrylamide warhead in the structure of KRAS G12C inhibitor 46 and the compound's origin from patent literature describing switch-II pocket binders [1], this compound is inferred to function as a GDP-state selective covalent inhibitor. This mechanism contrasts with dual GDP/GTP-state inhibitors such as Compound 8 (kinact/KI >79,000 M⁻¹s⁻¹ for GDP-bound; >8,000 M⁻¹s⁻¹ for GTP-bound) , tri-complex inhibitors such as elironrasib (median IC50 = 0.11 nM, GTP-state selective) [2], and rapid-engagement inhibitors such as elisrasib (D3S-001; 58- to 130-fold more potent than sotorasib/adagrasib) .

KRAS G12C covalent inhibitor GDP-bound mechanism of action

KRAS G12C Inhibitor 46 Recommended Research and Industrial Application Scenarios


Medicinal Chemistry and Structure-Activity Relationship Studies

KRAS G12C inhibitor 46 is suitable as a structural probe for SAR campaigns exploring pentacyclic scaffolds and difluoro-substituted switch-II pocket binders . Its distinct core topology relative to sotorasib and adagrasib enables comparative assessment of scaffold-dependent effects on target engagement, residence time, and cellular activity [1]. Researchers should validate potency de novo via biochemical and cellular assays due to absence of published IC50 data .

Chemical Biology Tool for KRAS Dependency Validation

With appropriate in-house dose-response validation, this compound may serve as a chemical probe for interrogating KRAS G12C dependency in engineered cell lines or patient-derived models . The inferred GDP-state selective mechanism [1] necessitates careful consideration of cellular context: nucleotide cycling rates and growth factor stimulation can modulate apparent potency of GDP-state binders .

In Vitro Pharmacology: Biochemical and Cellular Assays

The compound is applicable for in vitro biochemical (nucleotide exchange, GTPase activity) and cellular (pERK, proliferation) assays targeting KRAS G12C . The LogP of 4.3 [1] predicts different solubility and permeability behavior compared to adagrasib (LogD7.4 = 2.8) and sotorasib (LogD7.4 ≈ 3.1) ; formulation and assay buffer conditions should be optimized accordingly. Procurement at the 25 mg scale supports extensive dose-response profiling across multiple assay formats.

Comparator Studies with Clinical Benchmark Inhibitors

This compound is positioned for head-to-head comparator studies against sotorasib, adagrasib, divarasib, and emerging dual-state or tri-complex inhibitors . Such studies are essential to contextualize any novel properties of the pentacyclic scaffold relative to established chemotypes [1]. The premium unit cost of ~$85.60/mg should be budgeted against experimental scope; researchers may consider lower-cost alternatives such as sotorasib (~$4.40/mg) for large-scale or preliminary studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for KRAS G12C inhibitor 46

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.